molecular formula C36H48O18 B1682349 Yadanzioside G CAS No. 95258-17-6

Yadanzioside G

Cat. No. B1682349
CAS RN: 95258-17-6
M. Wt: 768.8 g/mol
InChI Key: YNYBTCKMNHXXGZ-YHNDQSMUSA-N
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Description

Yadanzioside G is a glucoside that can be isolated from Brucu javanica . It has been reported to have antileukemic activity .


Molecular Structure Analysis

The molecular formula of Yadanzioside G is C36H48O18 . Its molecular weight is 768.76 . The SMILES representation of Yadanzioside G is also provided in the literature .


Physical And Chemical Properties Analysis

The physical and chemical properties of Yadanzioside G are not extensively documented in the literature. Its molecular weight is 768.76 and its molecular formula is C36H48O18 .

Scientific Research Applications

Antileukemic Activity

Yadanzioside G, a quassinoid glycoside isolated from the seeds of Brucea javanica, has been shown to possess antileukemic activity. This was identified in a study that also isolated other similar glycosides from the same plant, underscoring its potential in leukemia treatment research (Sakaki et al., 1985).

Antitumor Properties

Further research on quassinoid glycosides, including Yadanzioside G, revealed significant antitumor activity against specific types of cancers, such as murine P388 lymphocytic leukemia. The study emphasizes the potential use of these compounds, including Yadanzioside G, in developing cancer therapies (Sakaki et al., 1986).

Anti-Tobacco Mosaic Virus Activity

A study demonstrated that quassinoids, including Yadanzioside G, isolated from Brucea javanica showed potent anti-Tobacco Mosaic Virus (TMV) activity. This suggests a possible application in the treatment or prevention of viral infections in plants (Yan et al., 2010).

Inhibitory Effects on Tumor Cells

Research has also shown that compounds like Yadanzioside G have inhibitory effects on various tumor cells. This indicates their potential as components in anticancer drugs (Liu et al., 2011).

Immune System and Cancer Treatment

A study exploring the action mechanism of Brucea javanica, the plant from which Yadanzioside G is derived, in the treatment of glioblastoma, indicated that compounds like Yadanzioside G might play a role in the immune response against cancer (Zhao & Si, 2021).

Safety And Hazards

Safety data sheets suggest that exposure to Yadanzioside G should be minimized. If inhaled or ingested, medical attention should be sought immediately. It is recommended to use personal protective equipment, ensure adequate ventilation, and avoid contact with skin and eyes .

Future Directions

Research on Yadanzioside G and related compounds is ongoing, particularly in the context of their antileukemic activity . Future research directions may include further elucidation of the compound’s mechanisms of action, potential therapeutic applications, and synthesis methods.

properties

IUPAC Name

methyl (1R,2S,3R,6R,8S,9S,13S,14R,15R,16S)-3-[(E)-4-acetyloxy-3,4-dimethylpent-2-enoyl]oxy-15,16-dihydroxy-9,13-dimethyl-4,10-dioxo-11-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-11-ene-17-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H48O18/c1-13(33(4,5)54-15(3)38)8-20(39)53-26-28-35-12-49-36(28,32(47)48-7)29(45)25(44)27(35)34(6)10-17(21(40)14(2)16(34)9-19(35)52-30(26)46)50-31-24(43)23(42)22(41)18(11-37)51-31/h8,10,14,16,18-19,22-29,31,37,41-45H,9,11-12H2,1-7H3/b13-8+/t14-,16-,18+,19+,22+,23-,24+,25+,26+,27+,28+,29-,31+,34-,35+,36?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNYBTCKMNHXXGZ-DKGNXMDVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2CC3C45COC(C4C(C(=O)O3)OC(=O)C=C(C)C(C)(C)OC(=O)C)(C(C(C5C2(C=C(C1=O)OC6C(C(C(C(O6)CO)O)O)O)C)O)O)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]2C[C@@H]3[C@@]45COC([C@@H]4[C@H](C(=O)O3)OC(=O)/C=C(\C)/C(C)(C)OC(=O)C)([C@H]([C@@H]([C@@H]5[C@]2(C=C(C1=O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)C)O)O)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H48O18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

768.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 6436228

CAS RN

95258-17-6
Record name Yadanzioside G
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095258176
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
45
Citations
T Sakaki, S Yoshimura, M Ishibashi… - Chemical and …, 1984 - jstage.jst.go.jp
As a continuation of studies on bitter principles of Simaroubaceous plants, glycosides in Brucea javanica (L.) MERR were investigated. 1) This paper describes the structures of eight …
Number of citations: 33 www.jstage.jst.go.jp
M Zhao, ST Lau, PS Leung, CT Che… - Phytotherapy …, 2011 - Wiley Online Library
… ‐guided fractionation and purification resulted in the isolation and characterization of seven quassinoids including brusatol, bruceine D, bruceine H, yadanzioside A, yadanzioside G, …
Number of citations: 48 onlinelibrary.wiley.com
S Ohnishi, N Fukamiya, M Okano… - Journal of natural …, 1995 - ACS Publications
… spectra for the known compoundsbruceoside A [4], yadanzioside A [5], and yadanzioside G [6] either have not been previously reported(13C-nmr data for 4) or were obtained at lower-…
Number of citations: 67 pubs.acs.org
A Elkhateeb, M Yamasaki, Y Maede… - Natural Product …, 2008 - journals.sagepub.com
… On the other hand, bruceoside A (9) and yadanzioside G (10) have far lower activity than their aglycones; with IC50 values greater than 1000 ng/mL. Thus, glycosylation at O-C2 has a …
Number of citations: 26 journals.sagepub.com
JQ Liu, CF Wang, XY Li, JC Chen, Y Li… - Archives of pharmacal …, 2011 - Springer
… -(1→2)-α-L-arabinopyranosyl-pregn-5-en-3β,20-diol (1), and seven known compounds, brusatol (2), bruceine B (3), bruceine D (4), yadanziolide A (5), bruceine E (6), yadanzioside G (7…
Number of citations: 18 link.springer.com
N Fukamiya, M Okano, K Tagahara… - Journal of natural …, 1987 - ACS Publications
… The identity of 2 with yadanzioside G (4) was established by their comparable physical … Yadanzioside G [2],—This compound was obtained as a colorless, amorphous powder,mp 180…
Number of citations: 31 pubs.acs.org
T Sakaki, S Yoshimura, T Tsuyuki… - Bulletin of the …, 1986 - journal.csj.jp
… (I–4) and a preparation and antileukemic activity of the aglycone of yadanzioside G S0S … to be a hexose with the same skeleton as yadanzioside G (9) except for an additional triplet …
Number of citations: 36 www.journal.csj.jp
N Fukamiya, M Okano, M Miyamoto… - Journal of natural …, 1992 - ACS Publications
… Compounds 1, 2, and 3 were identified as bruceoside A, yadanzioside A, and yadanzioside G, respectively, by comparing their spectral data with those of the known compounds (1,8). …
Number of citations: 80 pubs.acs.org
XH Yan, J Chen, YT Di, X Fang, JH Dong… - Journal of agricultural …, 2010 - ACS Publications
… The HMBC spectrum revealed that 2 bears an (E)-4-hydroxy-3,4-dimethyl-2-pentenoyloxy group at C-15, just like yadanzioside G (12) (24) isolated from the same plants. Thus, the …
Number of citations: 137 pubs.acs.org
MI Sulistyowaty, GS Putra, J Ekowati… - Journal of Public …, 2023 - jphia.btvb.org
Background: Currently Mycobacterium tuberculosis is found to be resistant to the treatment of tuberculosis with rifampin and isoniazid (INH) and often stated as multi-drug resistance (…
Number of citations: 2 jphia.btvb.org

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